

# Hexadecyldimethylamine (HDMA): A Technical Guide to its Health Hazards and Toxicity

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## Compound of Interest

Compound Name: Hexadecyldimethylamine

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## Introduction

**Hexadecyldimethylamine** (HDMA), also known as N,N-dimethylhexadecan-1-amine, cetyldimethylamine, or dimethyl palmitamine, is a tertiary fatty amine with a wide range of industrial and commercial applications. It serves as an intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaine surfactants, which are used in cosmetics, hair conditioning agents, emulsifiers, and antistatic agents. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling procedures. This technical guide provides an in-depth overview of the health hazards and toxicity of HDMA, summarizing available quantitative data, detailing experimental methodologies, and exploring its potential mechanism of action.

## Physicochemical Properties

HDMA is a clear, colorless to yellowish liquid with a fish-like odor. It is insoluble in water but soluble in organic solvents like chloroform and alcohol. Key physicochemical properties are summarized below:

Property	Value
CAS Number	112-69-6
Molecular Formula	C <sub>18</sub> H <sub>39</sub> N
Molecular Weight	269.51 g/mol
Melting Point	12°C
Boiling Point	148°C at 2 mmHg
Density	0.801 g/mL at 20°C[1]
Flash Point	147°C
LogP	6.02930

## Toxicological Profile: A Summary of Quantitative Data

The toxicity of **Hexadecyldimethylamine** has been evaluated through various studies, primarily focusing on acute toxicity, skin and eye irritation, and genotoxicity. The following tables summarize the available quantitative data.

**Table 1: Acute Toxicity Data for Hexadecyldimethylamine**

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	1450 mg/kg	
LD <sub>50</sub>	Mouse	Oral	> 3000 mg/kg	
LD <sub>50</sub>	Mouse	Subcutaneous	> 3000 mg/kg	

**Table 2: Skin and Eye Irritation Data for Hexadecyldimethylamine**

Endpoint	Species	Result	Reference
Skin Irritation/Corrosion	Rabbit	Corrosive	
Eye Irritation	Rabbit	Causes serious eye damage	

**Table 3: Genotoxicity Data for Hexadecyldimethylamine**

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	No data available	
In vitro Micronucleus Test	Mammalian Cells	No data available	

Note: While specific genotoxicity data for HDMA is limited in the public domain, related long-chain amines have been investigated. Further testing is required for a conclusive assessment.

## Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological assessments, based on OECD guidelines, which are the standard for regulatory toxicology.

### Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by the LD<sub>50</sub> (median lethal dose), which is the dose that is lethal to 50% of the tested animal population.<sup>[2][3]</sup>

- **Test Animals:** Healthy, young adult rats of a single strain are used.<sup>[3]</sup>
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.<sup>[3]</sup> The substance is typically dissolved or

suspended in a suitable vehicle.

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

## Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.<sup>[4]</sup>

- Test Animals: Healthy, young adult albino rabbits are typically used.<sup>[5]</sup>
- Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
- Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm<sup>2</sup>) and covered with a gauze patch and non-irritating tape.<sup>[4]</sup>
- Exposure Duration: The exposure period is typically 4 hours.<sup>[4]</sup>
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.<sup>[5]</sup> The reversibility of any observed effects is also assessed.

## Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.<sup>[6]</sup>

- Test Animals: Healthy, young adult albino rabbits are used.<sup>[3][7]</sup>

- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3][7]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[7] The reversibility of any lesions is also evaluated.

## Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. It helps in determining the No-Observed-Adverse-Effect Level (NOAEL).[8][9]

- Test Animals: Typically, rats are used.[8]
- Dose Groups: At least three dose groups and a control group are used.
- Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[8]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.
- Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is performed.  
[10]

## Potential Mechanism of Toxicity and Signaling Pathways

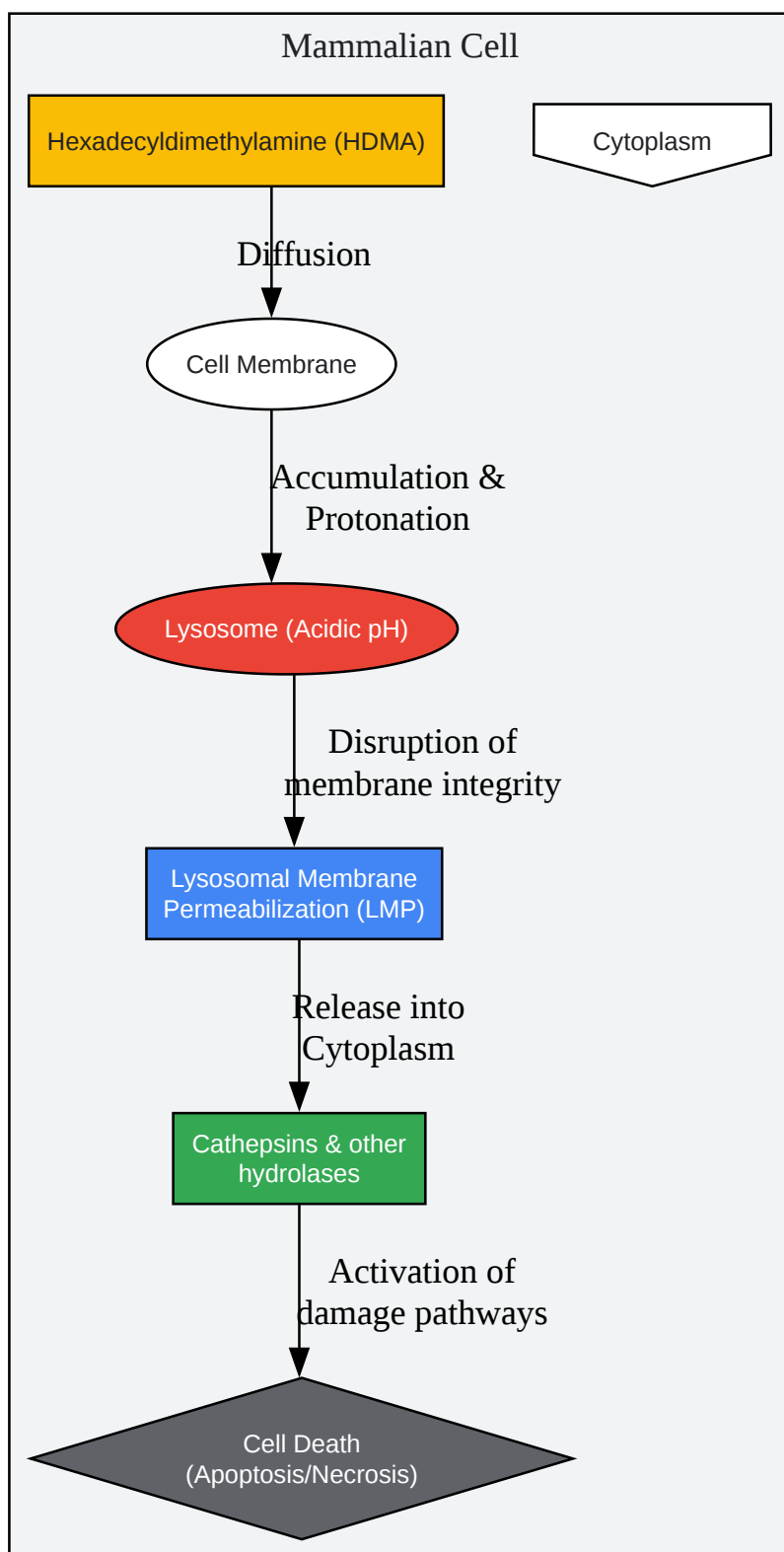
While specific studies on the signaling pathways affected by HDMA in mammalian cells are scarce, its chemical structure as a cationic amphiphilic drug (CAD) provides strong indications of its likely mechanism of toxicity. CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain containing a cationic amine group.[11]

## Lysosomotropism and Lysosomal Disruption

Due to their chemical nature, CADs like HDMA can freely diffuse across cell membranes and accumulate in acidic organelles, particularly lysosomes.<sup>[11]</sup> Inside the lysosome, the amine group becomes protonated, trapping the molecule. This accumulation can lead to several cytotoxic effects:

- **Inhibition of Lysosomal Enzymes:** The increase in pH and direct interaction with lysosomal enzymes can inhibit their function, leading to the accumulation of undigested material and a condition known as phospholipidosis.<sup>[12]</sup>
- **Lysosomal Membrane Permeabilization (LMP):** The accumulation of HDMA within the lysosome can destabilize the lysosomal membrane, leading to the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm.<sup>[13]</sup>

The release of these enzymes into the cytoplasm can trigger a cascade of events leading to cell death, including apoptosis and necrosis.

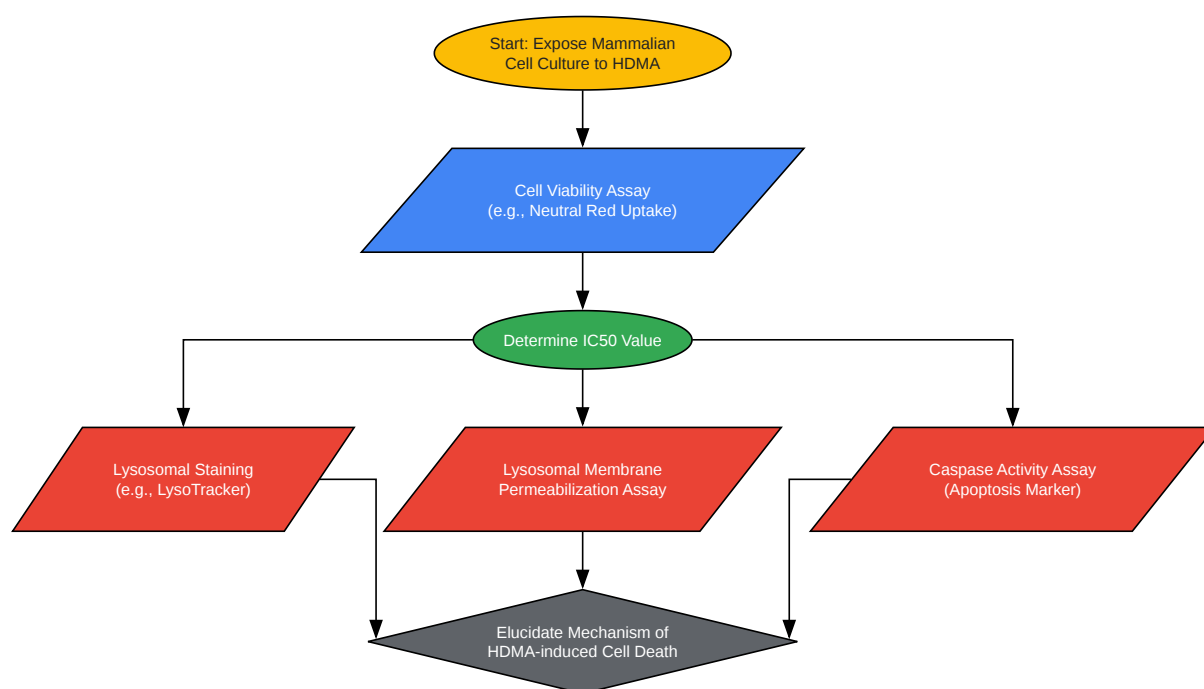


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Proposed mechanism of HDMA-induced cytotoxicity.

## Experimental Workflow for In Vitro Cytotoxicity Assessment

To investigate the cytotoxic potential of HDMA and elucidate its mechanism of action, a series of in vitro assays can be employed. A typical workflow is outlined below.



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Workflow for in vitro cytotoxicity assessment of HDMA.

## Genotoxicity



The potential for a substance to cause genetic damage is a critical toxicological endpoint. Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test.

## Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

- **Test System:** Multiple strains of *S. typhimurium* and/or *E. coli* are used to detect different types of mutations.[\[14\]](#)
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[\[15\]](#)
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix, and plated on a minimal agar medium.
- **Evaluation:** A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

## In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

- **Test System:** Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[\[16\]](#)[\[17\]](#)
- **Procedure:** Cells are exposed to the test substance at several concentrations, with and without metabolic activation.[\[18\]](#)

- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.[18]
- Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

## Conclusion

**Hexadecyldimethylamine** (HDMA) is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] Its cationic amphiphilic nature suggests a likely mechanism of toxicity involving accumulation in lysosomes, leading to lysosomal dysfunction and subsequent cell death. While quantitative data on repeated dose and genotoxicity are limited in publicly available literature, the provided experimental protocols based on OECD guidelines offer a framework for comprehensive toxicological evaluation. For professionals in research, drug development, and chemical safety, a thorough understanding of these potential hazards is crucial for implementing appropriate safety measures and for the development of safer alternatives. Further research into the specific signaling pathways affected by HDMA in mammalian cells is warranted to fully elucidate its toxicological profile.

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- To cite this document: BenchChem. [Hexadecyldimethylamine (HDMA): A Technical Guide to its Health Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057324#health-hazards-and-toxicity-of-hexadecyldimethylamine-exposure]

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